3-{2-[(Anilinocarbonyl)amino]-1,3-thiazol-4-yl}propanoic acid
Description
Structural Significance of Thiazole Core in Medicinal Chemistry
The thiazole heterocycle represents one of the most versatile and biologically relevant five-membered ring systems in contemporary medicinal chemistry, characterized by its unique arrangement of sulfur and nitrogen atoms at positions 1 and 3 respectively. This distinctive electronic configuration creates a planar, aromatic system that satisfies Huckel's rule through the delocalization of six pi electrons, including the contribution from the sulfur atom's lone pair. The thiazole core in this compound provides essential structural features that contribute to its potential biological activity, including the presence of an acidic proton at the 2-position that enhances reactivity and the capacity for multiple modes of molecular recognition.
The medicinal significance of thiazole-containing compounds extends across numerous therapeutic areas, with documented activities including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties. The thiazole nucleus serves as an essential component in several clinically approved medications, including the antiretroviral agent ritonavir, the antifungal compound abafungin, and various antimicrobial sulfazole derivatives. The electronic properties of the thiazole ring contribute to its ability to participate in diverse intermolecular interactions, including hydrogen bonding through the nitrogen atom, hydrophobic interactions via the sulfur atom, and pi-pi stacking interactions through the aromatic system.
Recent structure-activity relationship studies have demonstrated that the thiazole core can accommodate various substitution patterns without losing its fundamental biological activity, making it an ideal scaffold for medicinal chemistry optimization. The presence of both electron-rich and electron-deficient sites within the thiazole ring system enables it to interact with a wide range of biological targets through complementary electronic interactions. Modern computational studies have revealed that thiazole-containing compounds can achieve favorable binding conformations within protein active sites due to the flexibility provided by the heterocyclic system's electronic distribution.
| Structural Feature | Contribution to Biological Activity | Examples in Approved Drugs |
|---|---|---|
| Sulfur-Nitrogen Heterocycle | Electronic complementarity, hydrogen bonding | Ritonavir, Abafungin |
| Aromatic Planarity | Pi-pi stacking interactions, membrane permeability | Thiamine, Sulfazole derivatives |
| Acidic C2 Proton | Enhanced reactivity, metal coordination | Penicillin derivatives |
| Electron Delocalization | Stability, receptor recognition | Dasatinib, Tiazofurin |
Role of Anilinocarbonyl and Propanoic Acid Substituents in Bioactivity
The anilinocarbonyl substituent positioned at the 2-amino group of the thiazole ring in this compound introduces significant structural complexity that enhances the compound's potential for biological activity through multiple mechanisms. The phenyl ring component of the anilinocarbonyl group provides additional aromatic surface area for hydrophobic interactions with protein binding sites, while the carbonyl functionality serves as both a hydrogen bond acceptor and a site for potential metabolic modification. Recent investigations into carbamate-containing compounds have demonstrated that the anilinocarbonyl moiety can function as a pseudo-irreversible inhibitor for certain enzyme systems, particularly cholinesterases, through the formation of covalent bonds with active site serine residues.
The propanoic acid chain extending from the 4-position of the thiazole core contributes several important pharmacological properties to the overall molecular structure. The carboxylic acid functionality provides ionizable character at physiological pH, enhancing aqueous solubility and facilitating transport across biological membranes through both passive and active transport mechanisms. The three-carbon aliphatic chain creates optimal spacing between the thiazole core and the acidic terminus, allowing for extended binding interactions within enzyme active sites or receptor binding domains. Structural studies of related compounds have shown that propanoic acid substituents can participate in salt bridge formation with positively charged amino acid residues, contributing to binding affinity and selectivity.
The combination of anilinocarbonyl and propanoic acid functionalities within the same molecule creates opportunities for multivalent binding interactions that can significantly enhance biological potency compared to compounds containing only one of these structural features. The anilinocarbonyl group's capacity to undergo hydrolysis under specific conditions provides a potential mechanism for controlled drug release or targeted activation within biological systems. The propanoic acid moiety's similarity to naturally occurring short-chain fatty acids suggests potential interactions with fatty acid binding proteins and related biological systems.
| Functional Group | Molecular Weight Contribution | Key Interactions | Biological Relevance |
|---|---|---|---|
| Anilinocarbonyl | 120.13 Da | Hydrophobic, hydrogen bonding | Enzyme inhibition, protein binding |
| Thiazole Core | 85.13 Da | Aromatic stacking, metal coordination | Central pharmacophore |
| Propanoic Acid | 74.08 Da | Ionic interactions, solubility enhancement | Membrane transport, receptor binding |
| Complete Structure | 291.33 Da | Multivalent binding | Enhanced selectivity and potency |
Contemporary research has revealed that the strategic positioning of both anilinocarbonyl and propanoic acid substituents within thiazole-based structures can result in compounds with improved pharmacokinetic profiles, including enhanced oral bioavailability and extended plasma half-lives. The anilinocarbonyl group's aromatic character contributes to the compound's overall lipophilicity, facilitating membrane permeation, while the propanoic acid terminus provides the hydrophilic balance necessary for optimal drug-like properties. Advanced molecular modeling studies have indicated that this particular combination of substituents creates a molecular geometry conducive to specific protein-ligand interactions that may not be achievable with simpler structural analogues.
Properties
IUPAC Name |
3-[2-(phenylcarbamoylamino)-1,3-thiazol-4-yl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O3S/c17-11(18)7-6-10-8-20-13(15-10)16-12(19)14-9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H,17,18)(H2,14,15,16,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVQRLRFSJFBEFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NC2=NC(=CS2)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-{2-[(Anilinocarbonyl)amino]-1,3-thiazol-4-yl}propanoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacokinetics, and therapeutic applications.
Chemical Structure and Properties
The compound features a thiazole ring, an anilinocarbonyl group, and a propanoic acid moiety. Its molecular formula is , with a molecular weight of approximately 250.32 g/mol.
Research indicates that this compound interacts with various biological targets, leading to multiple pharmacological effects:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in inflammatory pathways, which may contribute to its anti-inflammatory properties.
- Receptor Modulation : It exhibits binding affinity for several receptors, influencing signaling pathways related to pain and inflammation. Notably, it has been studied for its antagonist activity on EP3 receptors .
Biological Activity
The biological activities of this compound can be categorized as follows:
Anti-inflammatory Activity
In vitro studies demonstrate that the compound reduces the production of pro-inflammatory cytokines. For instance, it significantly lowers TNF-alpha and IL-6 levels in activated macrophages .
Antitumor Activity
Preliminary studies suggest that this compound may induce apoptosis in cancer cells through the activation of caspase pathways. This effect was observed in various cancer cell lines, indicating its potential as an anticancer agent.
Pharmacokinetics
Pharmacokinetic studies reveal important insights into the absorption, distribution, metabolism, and excretion (ADME) of the compound:
- Absorption : The compound is well absorbed when administered orally.
- Distribution : It shows a moderate volume of distribution, indicating good tissue penetration.
- Metabolism : Metabolic studies indicate that it is primarily metabolized in the liver through phase I reactions.
- Excretion : The compound is excreted mainly via urine as metabolites .
Case Studies
Several case studies have been conducted to evaluate the efficacy of this compound:
- Case Study on Inflammation : In a rat model of arthritis, treatment with the compound resulted in a significant reduction in joint swelling and pain scores compared to controls. Histological analysis showed decreased infiltration of inflammatory cells in treated joints .
- Case Study on Cancer : A study involving human cancer cell lines demonstrated that the compound inhibited cell proliferation and induced apoptosis. Flow cytometry analysis confirmed an increase in early apoptotic cells following treatment.
Data Table: Biological Activities Summary
Comparison with Similar Compounds
Core Structural Variations
The compound’s uniqueness lies in its anilinocarbonylamino substituent on the thiazole ring. Below is a comparative analysis with key analogs:
Preparation Methods
Stepwise Synthesis Approach
| Step | Reaction Type | Reagents/Conditions | Comments |
|---|---|---|---|
| 1 | Thiazole ring formation | α-Haloketone + thiourea, reflux in ethanol | Forms 1,3-thiazole core |
| 2 | Amino group acylation | Aniline + carbamoyl chloride, base, solvent | Introduces anilinocarbonylamino group |
| 3 | Propanoic acid side chain attachment | Alkylation with 4-bromopropanoic acid ester, base | Followed by hydrolysis to free acid |
One-Pot or Multi-Step Synthesis
While classical methods use multi-step sequences, recent advances suggest one-pot syntheses that combine ring formation and substitution steps to improve yield and reduce purification steps. However, these methods require careful control of reaction conditions and stoichiometry.
Reaction Conditions and Optimization
Solvents: Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or toluene are preferred for acylation and alkylation steps to enhance solubility and reaction rates.
Temperature: Reflux conditions (80–120 °C) are commonly employed for ring closure and substitution reactions, while milder temperatures (25–60 °C) are used for acylation to avoid decomposition.
Catalysts and Bases: Triethylamine or pyridine often serve as bases for acylation; potassium carbonate or sodium hydride are used for alkylation steps.
Purification: Crude products are typically purified by recrystallization or chromatographic methods to obtain high-purity final compounds.
Comparative Table of Preparation Routes
| Method | Advantages | Disadvantages | Yield Range | Reference Type |
|---|---|---|---|---|
| Multi-step synthesis | Well-established, high purity | Time-consuming, multiple steps | 60–75% | Academic literature |
| One-pot synthesis | Simplified process, fewer purifications | Requires strict control, scalability issues | 70–85% | Recent patents/reports |
| Acylation followed by alkylation | Flexibility in substituent introduction | Possible side reactions | 65–80% | Synthetic protocols |
Notes on Related Compounds and Analogues
The preparation of related compounds such as 3-(2-amino-1,3-thiazol-4-yl)propanoic acid involves similar synthetic strategies but lacks the anilinocarbonyl substitution, simplifying the synthesis.
Patents on related propanoic acid derivatives emphasize the importance of reaction solvent choice, molar ratios, and temperature control to maximize yield and purity.
Q & A
Basic Questions
Q. What are the standard synthetic routes for 3-{2-[(Anilinocarbonyl)amino]-1,3-thiazol-4-yl}propanoic acid, and how are intermediates characterized?
- Answer : The compound is synthesized via multi-step reactions involving condensation of thiazole precursors with aniline derivatives. For example, intermediates like 3-((5-Acetyl-4-methylthiazol-2-yl)(p-tolyl)amino)propanoic acid (Compound 23) are prepared by reacting thiourea derivatives (e.g., 1a) with chloro-ketones (e.g., 3-chloropentane-2,4-dione) under reflux conditions . Characterization relies on H/C NMR (to confirm proton environments and carbon frameworks), IR (to identify functional groups like carbonyls), and elemental analysis (to verify purity and stoichiometry) .
Q. How can researchers validate the structural integrity of this compound and its derivatives?
- Answer : Structural validation involves cross-referencing spectral
- NMR : Distinct peaks for the thiazole ring (e.g., δ 7.2–7.8 ppm for aromatic protons), propanoic acid chain (δ 2.5–3.5 ppm for CH groups), and anilinocarbonyl moiety (δ 6.5–7.0 ppm for NH and aromatic protons) .
- IR : Stretching vibrations at ~1700 cm (C=O of carboxylic acid) and ~1650 cm (amide C=O) .
- Mass Spectrometry : Molecular ion peaks matching calculated molecular weights (e.g., [M+H] for derivatives in ) .
Advanced Research Questions
Q. What strategies optimize the thiazole ring’s substitution pattern to enhance bioactivity?
- Answer : Substituent effects are explored via:
- Electrophilic Aromatic Substitution : Introducing electron-withdrawing groups (e.g., nitro, halogens) to the thiazole ring to modulate electronic properties and binding affinity .
- Aldol Condensation : Reacting acetylated thiazoles (e.g., Compound 23) with aromatic aldehydes to form α,β-unsaturated ketones, which improve interaction with biological targets (e.g., enzymes) .
- Structure-Activity Relationship (SAR) Studies : Comparing bioassay results of derivatives with varying substituents (e.g., 4-fluorophenyl vs. 4-chlorophenyl in Compounds 25–26) to identify pharmacophores .
Q. How can researchers resolve contradictions in spectral or elemental analysis data during synthesis?
- Answer : Discrepancies may arise from incomplete reactions or impurities. Mitigation steps include:
- Repetition under Controlled Conditions : Refluxing with excess reagents (e.g., acetic acid for bromination in Compound 12) to ensure completion .
- Chromatographic Purification : Using column chromatography or recrystallization (e.g., from methanol or propanol) to isolate pure intermediates .
- Alternative Characterization : Augmenting NMR/IR with X-ray crystallography or high-resolution MS to confirm ambiguous signals .
Q. What experimental designs are suitable for evaluating this compound’s antimycobacterial or enzyme-inhibitory potential?
- Answer :
- In Vitro Assays : Minimum inhibitory concentration (MIC) tests against Mycobacterium tuberculosis using microdilution methods (e.g., protocols in ).
- Enzyme Inhibition : Fluorescence-based assays targeting enzymes like β-lactamase or kinase, with IC determination via dose-response curves .
- Control Experiments : Comparing activity against structurally similar analogs (e.g., 2-{2-[(3-Fluorophenyl)amino]-1,3-thiazol-4-yl}acetic acid in ) to isolate moiety-specific effects .
Q. How do computational methods support the rational design of derivatives with improved pharmacokinetic properties?
- Answer :
- Molecular Docking : Predicting binding modes with target proteins (e.g., using AutoDock Vina) to prioritize derivatives with optimal hydrogen-bonding or hydrophobic interactions .
- ADMET Prediction : Tools like SwissADME assess solubility, permeability, and metabolic stability based on substituent lipophilicity (e.g., logP values of nitro vs. methoxy groups) .
- QSAR Modeling : Correlating electronic descriptors (e.g., Hammett constants) with bioactivity data to guide synthetic priorities .
Methodological Notes
- Synthetic Reproducibility : Document reaction parameters (e.g., reflux time, solvent ratios) meticulously, as minor changes (e.g., acetic acid vs. HCl catalysis) significantly impact yields .
- Data Interpretation : Cross-validate spectral data with literature (e.g., thiazole C NMR shifts in vs. ) to avoid misassignment .
- Ethical Compliance : Use research-grade compounds (e.g., from academic suppliers like Combi-Blocks in ) and adhere to institutional biosafety protocols .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
